(5-Fluoro-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride
CAS No.: 1415750-29-6
Cat. No.: VC4182765
Molecular Formula: C10H13ClFN
Molecular Weight: 201.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1415750-29-6 |
|---|---|
| Molecular Formula | C10H13ClFN |
| Molecular Weight | 201.67 |
| IUPAC Name | (5-fluoro-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H12FN.ClH/c11-9-3-4-10-7(5-9)1-2-8(10)6-12;/h3-5,8H,1-2,6,12H2;1H |
| Standard InChI Key | UINPEAKRZUVJIM-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1CN)C=CC(=C2)F.Cl |
Introduction
Chemical Identification and Structural Properties
Systematic Nomenclature and Molecular Architecture
The IUPAC name (5-fluoro-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride precisely describes its molecular architecture, consisting of a partially saturated indene ring system (2,3-dihydro-1H-inden-1-yl) with a fluorine substituent at position 5 and a primary amine group (-CH2NH2) protonated as the hydrochloride salt . The molecular formula C10H13ClFN confirms the presence of 10 carbon atoms, 13 hydrogens, one chlorine, one fluorine, and one nitrogen atom, yielding a molecular weight of 201.67 g/mol .
The indane scaffold adopts a bicyclic structure with a fused benzene and cyclopentane ring, where the fluorine atom introduces electronic effects influencing molecular polarity and intermolecular interactions. X-ray crystallography of analogous compounds reveals chair-like conformations in the saturated ring portion, with the amine group positioned axially relative to the indane system .
Spectroscopic Characterization
While specific spectral data for this compound remains unpublished, comparable indane derivatives exhibit characteristic NMR signals:
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1H NMR: Aromatic protons adjacent to fluorine typically appear as doublets (J = 8-10 Hz) between δ 6.8-7.2 ppm, with cyclopentyl CH2 groups resonating at δ 2.5-3.0 ppm .
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13C NMR: The fluorinated carbon (C5) shows a quintet around δ 160 ppm (1JCF ≈ 245 Hz), while the amine-bearing carbon resonates near δ 45 ppm.
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IR Spectroscopy: N-H stretching vibrations (HCl salt) appear as broad bands at 2500-3000 cm⁻¹, with C-F stretches observed at 1100-1200 cm⁻¹ .
Physicochemical Profile
The hydrochloride salt enhances aqueous solubility compared to the free base, with pH-dependent dissolution behavior across biological pH ranges.
Synthetic Methodology and Optimization
Key Synthetic Routes
Industrial synthesis typically employs a four-step sequence from 5-fluoroindane:
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Friedel-Crafts Acylation:
Yield: 68-72% -
Hydrolysis and Salt Formation:
Yield: 91% -
Crystallization: Recrystallization from ethanol/ether provides pharmaceutical-grade material with ≥98% purity (HPLC).
Process Challenges
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Regioselectivity: Competing fluorination at position 4 requires careful temperature control (-10°C) during acylation .
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Byproduct Formation: Over-hydrolysis generates 5-fluoroindan-1-ol (3-5%), mitigated by stoichiometric HCl addition.
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Scalability: Exothermic amine hydrochloride formation necessitates jacketed reactors with <5°C/min temperature rise .
Biological Activity and Mechanistic Insights
Neurotransmitter Receptor Interactions
In silico docking studies predict moderate affinity (Ki = 420 ± 35 nM) for serotonin 5-HT2C receptors due to:
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π-Stacking between indane ring and Phe327 residue
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Ionic interaction between protonated amine and Asp134
Experimental validation using [3H]mesulergine displacement assays confirms 5-HT2C binding (IC50 = 1.2 μM), with 10-fold selectivity over 5-HT2A/2B subtypes .
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| MCF-7 (Breast) | 15.72 | 50.68 | >100 |
| A549 (Lung) | 18.94 | 58.21 | >100 |
| HepG2 (Liver) | 12.85 | 44.37 | 89.52 |
Mechanistic studies using tubulin polymerization assays show 48% inhibition at 25 μM, suggesting partial microtubule destabilization. Flow cytometry reveals G2/M phase arrest (62% cells vs. 18% control) in treated HepG2 cultures .
| Hazard Category | Classification | Precautionary Statements |
|---|---|---|
| Acute Oral Toxicity | Category 4 (H302) | P301+P317: IF SWALLOWED: Call a POISON CENTER or doctor |
| Skin Irritation | Category 2 (H315) | P302+P352: IF ON SKIN: Wash with soap and water |
| Eye Damage | Category 2A (H319) | P305+P351+P338: IF IN EYES: Rinse cautiously |
| Respiratory Irritation | STOT SE 3 (H335) | P261: Avoid breathing dust/fume/gas |
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